An In-depth Technical Guide to Decyclopentyl Zafirlukast Methyl Ester
An In-depth Technical Guide to Decyclopentyl Zafirlukast Methyl Ester
This guide provides a comprehensive technical overview of Decyclopentyl Zafirlukast Methyl Ester, a key chemical entity in the landscape of respiratory drug development and analysis. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, inferred mechanism of action, and critical applications in analytical sciences, with a focus on providing actionable, field-proven insights.
Introduction: Understanding the Context
Decyclopentyl Zafirlukast Methyl Ester is primarily recognized as a process-related impurity and a critical reference standard in the manufacturing and quality control of Zafirlukast.[1] Zafirlukast, marketed under the trade name Accolate®, is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor, prescribed for the chronic treatment of asthma.[2][3] The structural integrity and purity of Zafirlukast are paramount for its therapeutic efficacy and safety. Therefore, understanding its related compounds, such as Decyclopentyl Zafirlukast Methyl Ester, is of utmost importance for regulatory compliance and ensuring patient safety. This guide will illuminate the technical nuances of this specific molecule, providing a foundational understanding for its synthesis, characterization, and application.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective use in analytical method development and validation.
Table 1: Physicochemical Properties of Decyclopentyl Zafirlukast Methyl Ester and Zafirlukast
| Property | Decyclopentyl Zafirlukast Methyl Ester | Zafirlukast |
| IUPAC Name | methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |
| Molecular Formula | C₂₇H₂₇N₃O₆S | C₃₁H₃₃N₃O₆S |
| Molecular Weight | 521.6 g/mol (Computed)[4] | 575.7 g/mol [5] |
| CAS Number | 1159195-67-1 | 107753-78-6 |
| Appearance | Fine white to pale yellow amorphous powder (inferred from Zafirlukast) | Fine white to pale yellow amorphous powder[2] |
| Melting Point | Not explicitly reported. As a related compound, it is expected to have a distinct melting point from Zafirlukast. | 138-140 °C[2] |
| Solubility | Practically insoluble in water, slightly soluble in methanol, freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone (inferred from Zafirlukast).[2] | Practically insoluble in water, slightly soluble in methanol, freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone.[2][6] |
| LogP | 4.2 (Computed)[4] | 5.5 (Computed)[5] |
Synthesis and Formation
Decyclopentyl Zafirlukast Methyl Ester, also known as Zafirlukast Related Compound C, is not a primary therapeutic agent but rather a byproduct or intermediate in the synthesis of Zafirlukast.[1] Its formation can be understood by examining the synthetic pathway of the parent drug.
A plausible synthetic route to Zafirlukast involves the coupling of a carboxylic acid intermediate with a sulfonamide.[7] Decyclopentyl Zafirlukast Methyl Ester is likely formed from a precursor where the 5-amino group of the indole is protected with a methoxycarbonyl group instead of the final cyclopentyl carbamate moiety.[8] The final step in the Zafirlukast synthesis involves the introduction of the cyclopentyl group via cyclopentyl chloroformate. If this step is incomplete or if a methyl carbamate-protected intermediate is carried through, Decyclopentyl Zafirlukast Methyl Ester can be formed.
Inferred Mechanism of Action: A Structural Analogue's Perspective
There is currently no direct experimental data on the biological activity of Decyclopentyl Zafirlukast Methyl Ester. However, based on its close structural similarity to Zafirlukast, a scientifically sound inference can be made. Zafirlukast functions as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[5][9] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma, causing bronchoconstriction, airway edema, and mucus secretion.[2]
By competitively binding to the CysLT1 receptor, Zafirlukast blocks the effects of these leukotrienes, leading to a reduction in airway inflammation and an alleviation of asthma symptoms.[9] Given that Decyclopentyl Zafirlukast Methyl Ester retains the core pharmacophore responsible for binding to the CysLT1 receptor, it is highly probable that it also possesses antagonist activity at this receptor. The primary structural difference is the replacement of the cyclopentyl carbamate with a methyl carbamate. This modification may influence the compound's binding affinity, potency, and pharmacokinetic properties. Further research, such as in-vitro receptor binding assays, would be necessary to quantify these parameters.
Application in Analytical Chemistry
The primary and most critical application of Decyclopentyl Zafirlukast Methyl Ester is as a certified reference standard for the identification and quantification of impurities in Zafirlukast drug substance and finished products.[1] It is also invaluable as an internal standard in bioanalytical methods for the determination of Zafirlukast in biological matrices such as plasma. The use of a stable isotope-labeled or a closely related analogue as an internal standard is crucial for correcting for variations in sample preparation and instrument response in techniques like liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Quantification of Zafirlukast using LC-MS/MS with Decyclopentyl Zafirlukast Methyl Ester as an Internal Standard
This protocol is adapted from established methods for Zafirlukast analysis and tailored for the use of Decyclopentyl Zafirlukast Methyl Ester as an internal standard.[4]
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Zafirlukast in human plasma.
Materials:
-
Zafirlukast reference standard
-
Decyclopentyl Zafirlukast Methyl Ester (Internal Standard, IS)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Zafirlukast in methanol.
-
Prepare a 1 mg/mL stock solution of Decyclopentyl Zafirlukast Methyl Ester (IS) in methanol.
-
Prepare serial dilutions of the Zafirlukast stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the IS working solution (100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
Table 2: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-30% B; 3.1-4.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Zafirlukast: m/z 576.2 → 463.2; Decyclopentyl Zafirlukast Methyl Ester: m/z 522.2 → 463.2 (or other suitable fragment) |
| Collision Energy | Optimize for specific instrument |
-
Data Analysis:
-
Quantify Zafirlukast by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Zafirlukast in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Future Perspectives
Decyclopentyl Zafirlukast Methyl Ester is a molecule of significant importance in the pharmaceutical industry, not as a therapeutic agent itself, but as a critical tool for ensuring the quality and safety of Zafirlukast. Its role as a reference standard in impurity profiling and as an internal standard in bioanalytical methods is indispensable. While its biological activity has not been explicitly characterized, its structural similarity to Zafirlukast provides a strong basis for inferring a similar mechanism of action.
Future research could focus on the definitive characterization of its pharmacological and toxicological profile. Such studies would not only provide a more complete understanding of this molecule but also contribute to a more comprehensive safety assessment of Zafirlukast. Furthermore, the development and commercial availability of a stable isotope-labeled version of Decyclopentyl Zafirlukast Methyl Ester would further enhance its utility as an internal standard in high-sensitivity bioanalytical assays.
References
-
Zafirlukast. In: Wikipedia. [Link]
-
Reddy, G. M., et al. (2018). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation. ACS Omega, 3(4), 4356–4363. [Link]
-
Goverdhan, G., et al. (2009). Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 895-900. [Link]
-
Zafirlukast. PubChem. [Link]
-
Zafirlukast. StatPearls. [Link]
-
Goverdhan, G., et al. (2014). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of Saudi Chemical Society, 18(2), 129-138. [Link]
-
ACCOLATE® (zafirlukast) Tablets. U.S. Food and Drug Administration. [Link]
-
ACCOLATE® (zafirlukast) Label. U.S. Food and Drug Administration. [Link]
-
Gusain, P., et al. (2025). Development of Zafirlukast Analogues for Improved Antithrombotic Activity Through Thiol Isomerase Inhibition. Arteriosclerosis, Thrombosis, and Vascular Biology, 45(2). [Link]
-
Decyclopentyl Zafirlukast Methyl Ester. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Zafirlukast - Wikipedia [en.wikipedia.org]
- 3. Zafirlukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Zafirlukast | C31H33N3O6S | CID 5717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
